molecular formula C14H16O B092747 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone CAS No. 1015-14-1

4-Bicyclo[2.2.1]heptanyl(phenyl)methanone

Cat. No. B092747
CAS RN: 1015-14-1
M. Wt: 200.28 g/mol
InChI Key: GFNSFEZTFABHJA-UHFFFAOYSA-N
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Description

4-Bicyclo[2.2.1]heptanyl(phenyl)methanone, also known as PHM, is a synthetic compound that belongs to the class of cycloalkanones. It is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has also been shown to increase the levels of glutathione, which is an important antioxidant. In addition, 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.

Advantages and Limitations for Lab Experiments

4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has several advantages for lab experiments. It is stable, easy to synthesize, and has a relatively low toxicity. It can be used in both in vitro and in vivo experiments. However, there are also some limitations to the use of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone. One direction is to investigate its potential therapeutic benefits in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and receptors. Additionally, the development of new synthetic analogs of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone is a synthetic compound with potential therapeutic benefits in various diseases. Its unique properties and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone involves the reaction of cycloheptanone with phenylmagnesium bromide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity and yield of 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone can be improved by using different solvents and reaction conditions.

Scientific Research Applications

4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. 4-Bicyclo[2.2.1]heptanyl(phenyl)methanone has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

1015-14-1

Product Name

4-Bicyclo[2.2.1]heptanyl(phenyl)methanone

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-bicyclo[2.2.1]heptanyl(phenyl)methanone

InChI

InChI=1S/C14H16O/c15-13(12-4-2-1-3-5-12)14-8-6-11(10-14)7-9-14/h1-5,11H,6-10H2

InChI Key

GFNSFEZTFABHJA-UHFFFAOYSA-N

SMILES

C1CC2(CCC1C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2(CCC1C2)C(=O)C3=CC=CC=C3

Other CAS RN

1015-14-1

synonyms

norbornan-1-yl-phenyl-methanone

Origin of Product

United States

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